Embramine

描述

属性

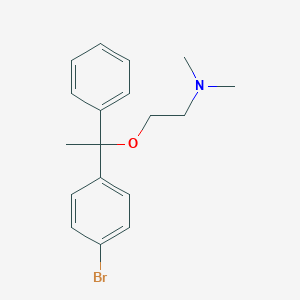

IUPAC Name |

2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSRSKSNFPUKGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13977-28-1 (hydrochloride) |

Source

|

| Record name | Embramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60863198 |

Source

|

| Record name | Embramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3565-72-8 |

Source

|

| Record name | Embramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3565-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Embramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Embramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMBRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH0KD7Z416 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Embramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-Depth Technical Guide to the In Vitro Assessment of Anticholinergic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: The evaluation of a compound's anticholinergic activity is a critical step in drug development, given the potential for both therapeutic efficacy and adverse effects associated with muscarinic receptor antagonism. This guide provides a comprehensive overview of the core in vitro methodologies employed to characterize the anticholinergic properties of a test compound, using established techniques as a framework for the assessment of substances like Embramine. Detailed experimental protocols for radioligand binding assays and functional tissue-based assays are presented, alongside guidelines for data analysis and presentation.

Introduction to Anticholinergic Activity

Anticholinergic agents exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to its receptors. Of particular interest are the muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors divided into five subtypes (M1-M5). These receptors are widely distributed throughout the body and mediate a variety of physiological functions. Unintended blockade of these receptors can lead to a range of side effects, including dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment. Therefore, precise in vitro characterization is essential to determine a compound's affinity and potency at each mAChR subtype.

Radioligand Binding Assays for Muscarinic Receptor Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for specific receptor subtypes. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

Experimental Protocol: Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

-

Non-specific binding control: Atropine (10 µM).

-

Test compound (e.g., Embramine) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein per well), the radioligand ([³H]NMS at a concentration near its Kd), and varying concentrations of the test compound.

-

For the determination of non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of atropine (e.g., 10 µM).

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, and then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis and Presentation

The data are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

Table 1: Representative Muscarinic Receptor Binding Affinities (Ki in nM)

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |

| Atropine | 0.8 | 1.2 | 0.9 | 1.5 | 1.1 |

| Pirenzepine | 15 | 400 | 100 | 300 | 150 |

| Test Compound X | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Note: The values for Atropine and Pirenzepine are representative and may vary between studies.

Functional Assays for Anticholinergic Potency

Functional assays measure the ability of a compound to inhibit the physiological response induced by a muscarinic agonist. The isolated guinea pig ileum preparation is a classic and robust model for assessing anticholinergic activity, particularly at M3 receptors.

Experimental Protocol: Guinea Pig Ileum Contraction Assay and Schild Analysis

Objective: To determine the pA2 value of a test compound, which is a measure of its functional antagonist potency.

Materials:

-

Male guinea pig.

-

Tyrode's solution (physiological salt solution).

-

Acetylcholine (ACh) or Carbachol (CCh) as the agonist.

-

Test compound (e.g., Embramine) as the antagonist.

-

Organ bath with an isometric force transducer.

-

Data acquisition system.

Procedure:

-

A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing oxygenated Tyrode's solution at 37°C.[1][2]

-

The tissue is allowed to equilibrate under a resting tension (e.g., 1 g).

-

A cumulative concentration-response curve to the agonist (e.g., ACh) is generated by adding increasing concentrations of the agonist to the bath and recording the resulting muscle contraction.

-

The tissue is washed thoroughly to return to baseline.

-

The tissue is then incubated with a fixed concentration of the test compound (antagonist) for a set period (e.g., 20-30 minutes).

-

A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

-

Steps 4-6 are repeated with increasing concentrations of the antagonist.

Data Analysis and Presentation: Schild Analysis

Schild analysis is used to determine if the antagonism is competitive and to quantify the antagonist's potency.[3]

-

Calculate the Dose Ratio (DR): For each concentration of the antagonist, the dose ratio is calculated as the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct the Schild Plot: A plot of log(DR-1) versus the negative logarithm of the molar concentration of the antagonist is generated.

-

Determine pA2 and Slope: For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.0. The pA2 value is the x-intercept of the regression line, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.[4]

Table 2: Representative Functional Anticholinergic Potency (pA2) in Guinea Pig Ileum

| Compound | Agonist | pA2 Value | Schild Slope | Reference Tissue |

| Atropine | Acetylcholine | 8.9 - 9.2 | ~1.0 | Guinea Pig Ileum |

| Pirenzepine | Bethanechol | 6.52 | <1.0 | Guinea Pig Gastric Smooth Muscle |

| Test Compound X | Acetylcholine | Data to be determined | Data to be determined | Guinea Pig Ileum |

Note: pA2 values can vary depending on the agonist and tissue used. A slope of approximately 1.0 is indicative of competitive antagonism. The pA2 for atropine is a well-established value in this assay. The value for pirenzepine is from a different but related smooth muscle preparation for comparison.[5]

Muscarinic Receptor Signaling Pathways

Understanding the downstream signaling of muscarinic receptors provides context for the functional assays. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Conclusion

The in vitro characterization of a compound's anticholinergic properties is a multi-faceted process that requires both receptor binding and functional assays. By determining the affinity (Ki) for each muscarinic receptor subtype and the functional potency (pA2) in a relevant tissue model, a comprehensive profile of a compound's anticholinergic activity can be established. This information is invaluable for predicting potential therapeutic effects and off-target liabilities, thereby guiding further drug development efforts. The methodologies outlined in this guide provide a robust framework for conducting such evaluations.

References

- 1. FMRFamide enhances acetylcholine-induced contractions of guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. neuron.mefst.hr [neuron.mefst.hr]

- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 5. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Utilizing Embramine for the Study of Histamine H1 Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Embramine, a first-generation antihistamine, as a research tool for investigating histamine H1 receptor (H1R)-mediated signaling. It covers the compound's mechanism of action, quantitative binding data, and detailed protocols for key experimental assays.

Introduction: Histamine Signaling and Embramine

Histamine is a crucial biogenic amine that modulates diverse physiological processes by acting on four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The histamine H1 receptor, in particular, is a key player in allergic reactions and inflammation.[1] Its activation in various cell types, including smooth muscle and endothelial cells, triggers a cascade of intracellular events.[1][2]

Embramine is a first-generation ethanolamine H1-antihistamine.[3][4] Like other compounds in its class, it functions by interfering with the action of histamine at the H1 receptor.[4] This property makes it a valuable pharmacological tool for dissecting the specific contributions of H1R signaling in cellular and systemic responses. This guide focuses on the practical application of Embramine for studying these pathways.

Mechanism of Action of Embramine

Embramine acts as an H1 receptor antagonist.[5][6] Most H1 antihistamines are more accurately described as inverse agonists.[2] They bind to the H1 receptor, blocking the binding of histamine and reducing the receptor's basal, constitutive activity.[2] This inhibition prevents the downstream signaling cascade typically initiated by histamine binding.

The primary signaling pathway activated by the H1 receptor involves the Gq/11 family of G proteins.[7][8] Activation of H1R by an agonist like histamine leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9][10] The subsequent increase in intracellular calcium concentration, along with DAG-mediated activation of Protein Kinase C (PKC), drives various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory molecules.[4][7]

Embramine blocks this entire sequence of events by preventing the initial activation of the H1 receptor by histamine.

Quantitative Data: Receptor Binding Affinity

For comparative purposes, the binding affinities of several common H1 antagonists are presented below. These values are determined through competitive radioligand binding assays, often using [3H]-mepyramine as the radioligand.[11]

| Compound | Receptor | Ki (nM) | Notes |

| Mepyramine | Histamine H1 | 1.4 | A potent and commonly used H1 antagonist.[11] |

| Promethazine | Histamine H1 | 1.4 | A phenothiazine derivative with strong H1 antagonism.[11] |

| Diphenylpyraline | Histamine H1 | 4.1 | Another first-generation antihistamine.[11] |

| Diphenhydramine | Histamine H1 | 35 | A widely known first-generation antihistamine.[11] |

This table summarizes Ki values for representative first-generation H1 antagonists to provide context for the expected affinity range of compounds like Embramine.

Experimental Protocols

To study the effects of Embramine on histamine signaling, two primary types of assays are indispensable: radioligand binding assays to determine binding affinity and functional assays to measure the downstream cellular response.

This protocol is used to determine the binding affinity (Ki) of Embramine for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.[12]

Objective: To calculate the Ki value of Embramine for the human H1 receptor.

Materials:

-

HEK293 cells stably transfected with the human H1 receptor.[13]

-

Cell membrane preparation from the transfected HEK293 cells.[14]

-

Radioligand: [3H]-mepyramine (specific activity ~20-30 Ci/mmol).[15]

-

Unlabeled Competitor: Embramine hydrochloride.

-

Non-specific binding control: Mianserin (10 µM) or another high-affinity H1 antagonist.[15]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[14]

-

96-well plates and a FilterMate™ harvester or similar vacuum filtration apparatus.[14]

-

Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[14]

-

Scintillation cocktail and a liquid scintillation counter.

Workflow Diagram:

Procedure:

-

Membrane Preparation: Thaw the H1R-expressing cell membrane preparation on the day of the assay and resuspend the pellet in the final assay binding buffer.[14] Determine protein concentration using a BCA assay.

-

Assay Setup: The assay is performed in a final volume of 250 µL in a 96-well plate.[14]

-

Add Components: To each well, add the following in order:

-

150 µL of the membrane suspension (typically 5-20 µg of protein).[14]

-

50 µL of Embramine solution at various concentrations (e.g., a 10-point serial dilution from 10⁻¹⁰ M to 10⁻⁵ M). For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of 10 µM mianserin.

-

50 µL of [3H]-mepyramine solution at a fixed concentration (typically near its Kd, e.g., 1-5 nM).[16]

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[14]

-

Filtration: Terminate the incubation by rapid vacuum filtration onto PEI-soaked GF/C filters using a 96-well harvester.[14] This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters four times with ice-cold wash buffer to remove any unbound radioactivity.[14]

-

Counting: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[14]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of Embramine to generate a competition curve.

-

Determine the IC50 value (the concentration of Embramine that inhibits 50% of the specific [3H]-mepyramine binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

This is a cell-based functional assay to measure the ability of Embramine to antagonize histamine-induced increases in intracellular calcium.[7][17]

Objective: To determine the potency of Embramine as an H1R antagonist by measuring its effect on histamine-stimulated calcium mobilization.

Materials:

-

HEK293 or other suitable cells expressing the human H1 receptor.[7]

-

Cell Culture Medium (e.g., DMEM with 10% FCS).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES and 0.1% BSA, pH 7.3.[18]

-

Calcium-sensitive fluorescent dye: Fura-2 AM or Fluo-4 AM.[18]

-

Pluronic F-127.[18]

-

Agonist: Histamine.

-

Antagonist: Embramine.

-

Fluorescence plate reader or microscope capable of kinetic measurements.

Procedure:

-

Cell Culture: Seed H1R-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to ~90% confluency.

-

Dye Loading:

-

Prepare a loading solution of 2 µM Fura-2 AM with 0.02% Pluronic F-127 in assay buffer.[18]

-

Wash cells twice with assay buffer.[18]

-

Incubate cells with the loading solution for 60 minutes at room temperature in the dark.[18]

-

Wash cells three times with assay buffer to remove excess dye and allow 30 minutes for de-esterification of the dye within the cells.[18]

-

-

Compound Addition (Antagonist): Add various concentrations of Embramine to the appropriate wells. Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Measurement:

-

Place the plate in a fluorescence reader.

-

Establish a stable baseline fluorescence reading for ~90 seconds.[18]

-

Using an automated injector, add a fixed concentration of histamine (typically an EC80 concentration, e.g., ~100 nM) to the wells.[7]

-

Immediately begin recording the fluorescence intensity over time (e.g., for an additional 90 seconds).[18] For Fura-2, this involves measuring emission at 510 nm while alternating excitation between 340 nm and 380 nm.

-

-

Data Analysis:

-

The change in fluorescence (or the ratio of 340/380 nm for Fura-2) is proportional to the change in intracellular calcium concentration.

-

Determine the peak response for each well.

-

Plot the histamine-induced response as a function of Embramine concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for Embramine's functional antagonism.

-

By employing these established methodologies, researchers can effectively characterize the interaction of Embramine with the H1 receptor and quantify its impact on the histamine signaling pathway, thereby facilitating a deeper understanding of H1R function in health and disease.

References

- 1. news-medical.net [news-medical.net]

- 2. Antihistamine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SMPDB [smpdb.ca]

- 5. Embramine hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. KEGG DRUG: Embramine [kegg.jp]

- 7. innoprot.com [innoprot.com]

- 8. researchgate.net [researchgate.net]

- 9. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SMPDB [smpdb.ca]

- 11. Decreased histamine H1 receptors in the frontal cortex of brains from patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Calcium imaging [bio-protocol.org]

Investigating the Immunomodulatory Effects of Embramine: A Technical Guide

Disclaimer: Scientific literature detailing specific immunomodulatory studies on Embramine is limited. This guide provides a comprehensive overview of the core immunomodulatory effects expected from Embramine, based on its classification as a first-generation ethanolamine H1-antihistamine. The experimental data and protocols are representative of this class of compounds.

Executive Summary

Embramine is a first-generation histamine H1 receptor antagonist belonging to the ethanolamine class. Beyond its primary antihistaminic activity, Embramine is understood to possess significant immunomodulatory properties. These effects are primarily driven by its ability to competitively inhibit the histamine H1 receptor, thereby attenuating the pro-inflammatory cascade initiated by histamine. The core immunomodulatory actions include the stabilization of mast cells, reduction in the production of pro-inflammatory cytokines, and modulation of T-cell responses. These effects are largely attributed to the downstream inhibition of the NF-κB signaling pathway. This document outlines the key mechanisms of action, presents representative quantitative data for this class of antihistamines, details relevant experimental protocols, and provides visual diagrams of the pertinent signaling pathways and experimental workflows.

Core Mechanism of Immunomodulation

As a histamine H1 receptor antagonist, Embramine's immunomodulatory effects stem from its interference with the binding of histamine to its receptor on various immune and non-immune cells.[1][2] This blockade disrupts a key signaling pathway that promotes inflammation.

The primary mechanism involves the inhibition of the Gq/11 protein-coupled H1 receptor.[3][4] Activation of this receptor by histamine typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4]

-

IP3-mediated calcium release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1] This calcium influx is a critical signal for the degranulation of mast cells and basophils, which releases histamine and other pro-inflammatory mediators.[1][5] By preventing this, Embramine is expected to stabilize mast cells.[1]

-

DAG-mediated NF-κB activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). PKC, in turn, is a key activator of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][6] NF-κB is a transcription factor that upregulates the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[1][7][8]

By blocking the H1 receptor, Embramine is predicted to suppress the activation of NF-κB, leading to a broad anti-inflammatory effect.[1]

Quantitative Data Summary

Table 1: Inhibition of Mast Cell Degranulation

| Compound Class | Assay Type | Cell Line | Stimulant | IC50 (µM) | Endpoint Measured |

| First-Generation H1-Antihistamine | β-Hexosaminidase Release | RBL-2H3 | Antigen-IgE | 1 - 10 | β-Hexosaminidase activity |

| First-Generation H1-Antihistamine | Histamine Release | Rat Peritoneal Mast Cells | Compound 48/80 | 5 - 20 | Histamine levels (Fluorometric) |

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

| Compound Class | Cell Type | Stimulant | Cytokine | IC50 (µM) | Assay |

| First-Generation H1-Antihistamine | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | 1 - 15 | ELISA |

| First-Generation H1-Antihistamine | Human Mast Cell Line (HMC-1) | PMA + A23187 | IL-6 | 5 - 25 | ELISA |

| First-Generation H1-Antihistamine | Human Mast Cell Line (HMC-1) | PMA + A23187 | IL-8 | 10 - 50 | ELISA |

Table 3: Effect on T-Cell Proliferation

| Compound Class | Cell Type | Mitogen | Concentration (µM) | % Inhibition | Assay |

| First-Generation H1-Antihistamine | Human PBMCs | Phytohemagglutinin (PHA) | 10 | 20 - 40% | CFSE Dye Dilution |

| First-Generation H1-Antihistamine | Murine Splenocytes | Concanavalin A (ConA) | 10 | 15 - 35% | BrdU Incorporation |

Experimental Protocols

Mast Cell Stabilization Assay

This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

Methodology:

-

Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used mast cell model.[9] Culture cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

-

Sensitization: Sensitize RBL-2H3 cells with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 24 hours.

-

Compound Treatment: Wash the sensitized cells and pre-incubate with varying concentrations of Embramine (or control compounds) for 1 hour at 37°C.

-

Degranulation Induction: Trigger degranulation by adding DNP-human serum albumin (HSA) (10 µg/mL) for 30 minutes at 37°C.

-

Quantification of Degranulation:

-

Collect the supernatant.

-

Measure the activity of the released lysosomal enzyme β-hexosaminidase by incubating the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).

-

Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3) and measure the absorbance at 405 nm.[10]

-

Total β-hexosaminidase release is determined by lysing a parallel set of cells with Triton X-100.

-

-

Data Analysis: Calculate the percentage of inhibition of β-hexosaminidase release compared to the vehicle-treated control. Determine the IC50 value.

Cytokine Production Assay

This protocol details the measurement of TNF-α and IL-6 production from macrophages.

Methodology:

-

Cell Culture: Culture a murine macrophage cell line, such as RAW 264.7, in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and antibiotics.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of Embramine for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce cytokine production.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of Embramine compared to the LPS-stimulated vehicle control. Determine the IC50 values.

T-Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of T-lymphocytes.

Methodology:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: Resuspend the PBMCs in phosphate-buffered saline (PBS) and stain with 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) at a final concentration of 1 µM for 10 minutes at 37°C. Quench the staining with cold RPMI-1640 medium containing 10% FBS.

-

Cell Culture and Treatment: Seed the CFSE-labeled PBMCs in a 96-well plate at 2 x 10^5 cells/well. Add varying concentrations of Embramine.

-

Mitogenic Stimulation: Stimulate T-cell proliferation by adding a mitogen such as Phytohemagglutinin (PHA) (5 µg/mL). Include unstimulated and vehicle-stimulated controls.

-

Incubation: Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

-

Analyze the cells using a flow cytometer. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

-

-

Data Analysis: Quantify the percentage of proliferating T-cells in the CD4+ and CD8+ populations for each treatment condition.

Visualizations

Signaling Pathway Diagram

References

- 1. SMPDB [smpdb.ca]

- 2. Antihistamine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine Promotes the Release of Interleukin-6 via the H1R/p38 and NF-κB Pathways in Nasal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Heterobivalent Ligand Inhibits Mast Cell Degranulation via Selective Inhibition of Allergen-IgE Interactions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]

Embramine in Cell Biology: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embramine is a first-generation antihistamine, primarily classified as a histamine H1 receptor antagonist. While its clinical application in allergy relief is established, its utility as a specific tool in fundamental cell biology research appears to be limited based on currently available scientific literature. This document summarizes the known pharmacological profile of Embramine and explores its potential, yet largely uninvestigated, applications in studying cellular processes. Due to a scarcity of specific research on Embramine at the cellular level, this guide will also extrapolate potential areas of investigation based on the broader understanding of H1 antihistamine action.

Introduction

Embramine, also known by the synonym Mebrophenhydramine, is a first-generation ethylenediamine derivative antihistamine.[1] Like other drugs in its class, its primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[2] Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The blockade of the H1 receptor by antagonists like Embramine mitigates the classic symptoms of allergy, such as increased vascular permeability, pruritus, and smooth muscle contraction.[2][3]

While the physiological effects of Embramine are well-documented, its specific applications as a molecular probe in cell biology are not extensively reported. This guide aims to provide a comprehensive overview of what is known and to identify potential avenues for future research into its cellular effects.

Mechanism of Action and Known Cellular Targets

Embramine's principal molecular target is the histamine H1 receptor (H1R) .[1] As a competitive antagonist, Embramine binds to the H1R without activating it, thereby preventing histamine from binding and initiating downstream signaling cascades.

The Histamine H1 Receptor Signaling Pathway

The H1 receptor is a Gq/11-coupled GPCR. Upon activation by histamine, it initiates a signaling cascade that is fundamental to the allergic and inflammatory response. Understanding this pathway is key to postulating the cellular effects of Embramine.

By blocking this initial binding step, Embramine would be expected to inhibit all downstream events, including the activation of Phospholipase C (PLC), the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), the release of intracellular calcium, and the activation of Protein Kinase C (PKC) and subsequent signaling pathways like NF-κB.[2]

Potential Applications in Cell Biology Research

Given the lack of specific studies on Embramine, its potential applications can be inferred from the known roles of the H1 receptor and the effects of other first-generation antihistamines.

Investigation of Inflammatory Processes

As an H1 receptor antagonist, Embramine could be utilized to study the role of histamine in inflammatory responses in various cell types, such as endothelial cells, smooth muscle cells, and immune cells. By blocking H1R signaling, researchers could dissect the contribution of this pathway to the expression of pro-inflammatory cytokines and adhesion molecules.

Studies on Neuronal Signaling

First-generation antihistamines, including Embramine, are known to cross the blood-brain barrier and cause sedation, indicating an effect on the central nervous system.[4] This property could be exploited in neuroscience research to investigate the role of histaminergic signaling in neuronal excitability, sleep-wake cycles, and cognitive functions at the cellular level.

Cancer Research

Emerging evidence suggests a role for histamine and its receptors in tumor growth and immune evasion. Some studies on other H1 antihistamines have suggested potential anti-cancer effects.[2] Embramine could potentially be used to explore the involvement of the H1 receptor in cancer cell proliferation, migration, and the tumor microenvironment.

Experimental Protocols (Hypothetical)

As no specific experimental protocols using Embramine in a cell biology context were identified, the following are hypothetical examples based on standard cell-based assays.

Calcium Imaging Assay to Confirm H1R Antagonism

This experiment would confirm that Embramine can block histamine-induced calcium release.

Objective: To determine the inhibitory effect of Embramine on histamine-induced intracellular calcium mobilization.

Cell Line: A cell line endogenously expressing the H1 receptor (e.g., HeLa cells or human umbilical vein endothelial cells - HUVECs).

Methodology:

-

Culture cells to 80-90% confluency in a 96-well black-walled imaging plate.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Pre-incubate the cells with varying concentrations of Embramine hydrochloride for a specified time (e.g., 15-30 minutes).

-

Establish a baseline fluorescence reading using a plate reader or fluorescence microscope.

-

Add a known concentration of histamine to stimulate the H1 receptor.

-

Record the change in fluorescence intensity over time.

-

Calculate the percentage of inhibition of the histamine response by Embramine at each concentration.

NF-κB Reporter Assay

This assay would investigate the effect of Embramine on a key inflammatory transcription factor.

Objective: To assess the ability of Embramine to inhibit histamine-induced NF-κB activation.

Cell Line: A cell line co-transfected with an H1 receptor expression vector (if not endogenously expressed) and an NF-κB-luciferase reporter construct.

Methodology:

-

Seed transfected cells in a 96-well plate.

-

After 24 hours, replace the medium with a serum-free medium.

-

Pre-treat cells with different concentrations of Embramine hydrochloride for 1 hour.

-

Stimulate the cells with histamine for 6-8 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).

Quantitative Data (Illustrative)

No specific quantitative data for Embramine in cellular assays were found in the public domain. The following table is an illustrative example of how such data could be presented.

| Assay Type | Cell Line | Parameter Measured | Embramine Concentration | Result (Hypothetical) |

| Calcium Mobilization | HeLa | IC50 | 0.1 - 10 µM | 1.2 µM |

| NF-κB Reporter | HEK293-H1R | % Inhibition @ 10 µM | 10 µM | 85% |

| Cytokine Release (ELISA) | HUVEC | IL-6 Secretion | 5 µM | 60% reduction |

Logical Workflow for Investigating Embramine's Cellular Effects

The following diagram illustrates a potential workflow for characterizing the cellular effects of Embramine.

Conclusion and Future Directions

Embramine, as a first-generation H1 antihistamine, holds theoretical potential as a tool for cell biology research, particularly in the fields of inflammation, neuroscience, and oncology. However, a significant gap exists in the scientific literature regarding its specific cellular effects. Future research should focus on systematically characterizing its activity in various cell-based models to validate its utility as a specific H1R antagonist probe and to uncover any potential off-target effects. Such studies would be invaluable in determining whether Embramine can be a useful addition to the pharmacopeia of cell biologists.

References

Protocol for Using Embramine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

1. Introduction

Embramine is a first-generation antihistamine and anticholinergic agent.[1] It primarily functions as a histamine H1 receptor antagonist, blocking the action of histamine and thereby alleviating allergic symptoms.[2] Beyond its antihistaminergic effects, like other H1-receptor antagonists, it may possess anti-inflammatory properties through the inhibition of transcription factors such as nuclear factor-kappa B (NF-κB).[1][2] This document provides detailed protocols for the use of Embramine hydrochloride in cell culture experiments, focusing on the assessment of its cytotoxic effects and its impact on cell signaling pathways.

2. Mechanism of Action

Embramine, as a histamine H1 receptor antagonist, competitively inhibits the binding of histamine to H1 receptors. This action blocks the downstream signaling cascades typically initiated by histamine, which are involved in allergic and inflammatory responses.[2] One of the key pathways affected is the NF-κB signaling pathway. Activation of the H1 receptor by histamine can lead to the activation of NF-κB, a crucial regulator of inflammatory gene expression. By blocking the H1 receptor, Embramine can prevent or reduce the activation of NF-κB.[1][2]

3. Data Presentation

Quantitative data from in vitro experiments are essential for characterizing the biological activity of a compound. Due to the limited availability of specific published cytotoxicity data for Embramine, the following tables are provided as templates for recording experimentally determined values. Researchers should perform dose-response and time-course experiments to populate these tables for their specific cell lines of interest.

Table 1: Cytotoxicity of Embramine (IC50 Values)

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference (Internal Experiment ID) |

| e.g., A549 | e.g., MTT | e.g., 48 | Enter Value | Enter ID |

| e.g., HeLa | e.g., MTT | e.g., 48 | Enter Value | Enter ID |

| e.g., MCF-7 | e.g., MTT | e.g., 72 | Enter Value | Enter ID |

Table 2: Optimal Concentration Range of Embramine for In Vitro Studies

| Cell Line | Assay Type | Incubation Time (hours) | No-Observed-Adverse-Effect Level (NOAEL) (µM) | Lowest-Observed-Adverse-Effect Level (LOAEL) (µM) | Effective Concentration Range (µM) |

| e.g., A549 | e.g., NF-κB Reporter Assay | e.g., 24 | Enter Value | Enter Value | Enter Range |

| e.g., HeLa | e.g., Gene Expression Analysis | e.g., 24 | Enter Value | Enter Value | Enter Range |

Experimental Protocols

4. Preparation of Embramine Stock Solution

-

Compound: Embramine hydrochloride

-

Solvent: Sterile deionized water or a suitable buffer (e.g., PBS). The choice of solvent may depend on the specific experimental requirements and the final desired concentration.

-

Procedure:

-

Weigh the desired amount of Embramine hydrochloride powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile deionized water or buffer to achieve a high-concentration stock solution (e.g., 10 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

-

5. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.[3][4]

-

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Embramine hydrochloride stock solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of Embramine from the stock solution in complete culture medium. A typical concentration range to start with for a first-generation antihistamine might be from 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Embramine. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the Embramine concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of Embramine that causes a 50% reduction in cell viability.

-

-

Mandatory Visualizations

Histamine H1 Receptor-Mediated NF-κB Signaling Pathway

Caption: H1 Receptor-NF-κB Signaling Pathway

Experimental Workflow for Determining Embramine Cytotoxicity

Caption: Cytotoxicity Assay Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Association between First-Generation Antihistamine Use in Children and Cardiac Arrhythmia and Ischemic Heart Disease: A Case-Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of drug-induced growth rate inhibition and intracellular drug exposures for comprehensive evaluation of cellular drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Embramine Dose-Response Curve in Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Embramine is an ethanolamine-class antihistamine known for its activity as a histamine H1 receptor antagonist.[1][2] The histamine H1 receptor is expressed in both neuronal and glial cells and plays a role in various neurological processes, including sleep-wake cycles, memory, and learning.[3] Understanding the dose-dependent effects of compounds like Embramine on primary neurons is crucial for neuropharmacological research and the development of novel therapeutics targeting neurological disorders. These application notes provide a comprehensive protocol for establishing a primary neuronal culture, performing a dose-response study with Embramine, and assessing its effects on neuronal viability and activity.

Data Presentation: Hypothetical Dose-Response of Embramine on Primary Cortical Neurons

The following tables summarize hypothetical quantitative data illustrating a potential dose-response relationship of Embramine on primary cortical neurons after a 24-hour incubation period. This data is provided as a template for expected results from the protocols outlined below.

Table 1: Effect of Embramine on Neuronal Viability (MTT Assay)

| Embramine Concentration (µM) | % Viability (Mean ± SEM) |

| 0 (Vehicle Control) | 100 ± 2.5 |

| 0.1 | 98.7 ± 3.1 |

| 1 | 95.2 ± 2.8 |

| 10 | 88.4 ± 4.5 |

| 50 | 65.1 ± 5.2 |

| 100 | 42.3 ± 6.1 |

Table 2: Effect of Embramine on Neuronal Activity (Calcium Imaging - Fluo-4 AM)

| Embramine Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SEM) | % Inhibition of KCl-induced Depolarization |

| 0 (Vehicle Control) | 15,234 ± 850 | 0 |

| 0.1 | 13,876 ± 790 | 9 |

| 1 | 11,560 ± 640 | 24 |

| 10 | 7,890 ± 430 | 48 |

| 50 | 4,123 ± 310 | 73 |

| 100 | 2,543 ± 250 | 83 |

Experimental Protocols

Primary Cortical Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary neurons.[4][5][6][7][8]

Materials:

-

Embryonic day 18 (E18) rat or mouse pups

-

Poly-L-lysine or Poly-D-lysine

-

Laminin

-

Neurobasal medium

-

B-27 supplement

-

GlutaMAX supplement

-

Penicillin-Streptomycin solution

-

Papain and DNase I

-

Fetal Bovine Serum (FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

Sterile dissection tools

-

Cell culture plates or coverslips

Procedure:

-

Coating Cultureware:

-

Aseptically coat culture plates or coverslips with 1 mg/mL poly-L-lysine in sterile water overnight at 37°C.[4]

-

Wash three times with sterile water and allow to dry.

-

For enhanced attachment and neurite outgrowth, optionally coat with 20 µg/mL laminin for at least 2 hours at 37°C before plating.

-

-

Tissue Dissection and Dissociation:

-

Euthanize pregnant E18 dam according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the cerebral cortices from the embryonic brains in ice-cold HBSS.

-

Mince the cortical tissue into small pieces.

-

Incubate the tissue in a papain/DNase I solution at 37°C for 15-30 minutes with gentle agitation every 5 minutes to enzymatically dissociate the tissue.[8]

-

Neutralize the enzyme with a solution containing a trypsin inhibitor or FBS.

-

-

Cell Plating and Culture:

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a density of 2.5 x 10^5 to 6 x 10^5 cells/well in a 12-well or 6-well plate, respectively, in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.[5]

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Replace half of the culture medium every 2-3 days.

-

Allow the neurons to mature in vitro for at least 7-10 days before initiating drug treatment.

-

Embramine Dose-Response Treatment

Materials:

-

Embramine hydrochloride (or other salt form)

-

Sterile DMSO (or appropriate solvent)

-

Mature primary neuronal cultures (DIV 7-10)

-

Culture medium

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Embramine (e.g., 100 mM) in DMSO. Store at -20°C.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of Embramine in pre-warmed culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).

-

Treatment:

-

Carefully remove half of the medium from each well of the mature neuronal cultures.

-

Add an equal volume of the prepared Embramine working solutions or vehicle control medium to the respective wells.

-

Incubate the treated neurons for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

-

Assessment of Neuronal Viability (MTT Assay)

This assay measures the metabolic activity of viable cells.[9]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Following the Embramine treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

Assessment of Neuronal Activity (Calcium Imaging)

This method assesses changes in intracellular calcium, a proxy for neuronal activity, using a fluorescent calcium indicator.[10]

Materials:

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

HBSS with calcium and magnesium

-

Potassium chloride (KCl) solution (for inducing depolarization)

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Prepare a Fluo-4 AM loading solution in HBSS.

-

After Embramine treatment, wash the cells with HBSS.

-

Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.

-

Wash the cells again with HBSS to remove excess dye.

-

Acquire baseline fluorescence readings.

-

To assess the inhibitory effect of Embramine, stimulate the neurons with a high concentration of KCl (e.g., 50 mM) to induce depolarization and measure the peak fluorescence intensity.

-

Compare the KCl-induced calcium influx in Embramine-treated neurons to that in vehicle-treated controls.

Visualizations

Signaling Pathway of H1 Receptor Antagonism

Caption: H1 Receptor signaling pathway and its inhibition by Embramine.

Experimental Workflow for Dose-Response Study

Caption: Workflow for Embramine dose-response analysis in primary neurons.

References

- 1. Antihistamine - Wikipedia [en.wikipedia.org]

- 2. KEGG DRUG: Embramine [kegg.jp]

- 3. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Primary neuronal culture and drug treatment [bio-protocol.org]

- 5. Neuron Culture and Drug Treatment. [bio-protocol.org]

- 6. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 7. karger.com [karger.com]

- 8. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 9. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Assays for Measuring Embramine Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Embramine is a first-generation ethanolamine antihistamine and anticholinergic agent.[1] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor (H1R), a G protein-coupled receptor (GPCR).[2][3][4] Upon activation by histamine, the H1R primarily couples to the Gq/11 family of G proteins, initiating a signaling cascade that results in increased intracellular calcium and subsequent physiological responses associated with allergic reactions.[5][6] Embramine blocks this action by binding to the H1 receptor, thereby alleviating allergic symptoms.[2][7] This document provides detailed protocols for in vitro assays designed to characterize the binding and functional activity of Embramine at the H1 receptor.

Histamine H1 Receptor Signaling Pathway

The H1 receptor signaling pathway is a critical target for antihistamines. Histamine binding to the H1R activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ activates various downstream cellular responses. Embramine acts as an inverse agonist or antagonist, binding to the H1R to prevent histamine-mediated activation of this pathway.[8][9]

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Embramine.

Data Presentation: Pharmacological Profile of a Typical H1 Antagonist

The following tables summarize representative quantitative data that can be obtained from the described in vitro assays for an H1 antagonist like Embramine.

Table 1: Receptor Binding Affinity

| Compound | Radioligand | Kᵢ (nM) |

|---|---|---|

| Embramine (Example) | [³H]-Mepyramine | 5.2 |

| Mepyramine (Control) | [³H]-Mepyramine | 2.1 |

Table 2: Functional Antagonist Activity

| Assay Type | Measured Response | Antagonist | IC₅₀ (nM) |

|---|---|---|---|

| Calcium Flux | Inhibition of Histamine-induced Ca²⁺ Release | Embramine (Example) | 12.5 |

| IP-One Accumulation | Inhibition of Histamine-induced IP₁ | Embramine (Example) | 15.8 |

| Histamine Release | Inhibition of IgE-mediated Release | Embramine (Example) | 25.3 |

Experimental Protocols

Protocol 1: H1 Receptor Competitive Binding Assay

This protocol determines the binding affinity (Kᵢ) of Embramine for the H1 receptor by measuring its ability to compete with a known radiolabeled H1R antagonist, [³H]-mepyramine.

Caption: Workflow for the H1 receptor competitive radioligand binding assay.

Methodology:

-

Cell Membrane Preparation:

-

Culture HEK293 cells stably expressing the human histamine H1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

50 µL of assay buffer (50 mM Na₂HPO₄/KH₂PO₄, pH 7.4).

-

50 µL of [³H]-mepyramine at a final concentration of ~1 nM.

-

50 µL of varying concentrations of Embramine or vehicle control.

-

50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

-

-

Define non-specific binding by adding a high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine) to a set of control wells.

-

-

Incubation and Filtration:

-

Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Place the filters into scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the percent inhibition of specific binding at each concentration of Embramine.

-

Plot the percent inhibition against the log concentration of Embramine and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: Functional Calcium Flux Assay

This protocol measures the ability of Embramine to function as an antagonist by quantifying its inhibition of histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

Caption: Workflow for a cell-based calcium flux functional assay.

Methodology:

-

Cell Culture and Plating:

-

Culture CHO or HEK293 cells stably expressing the human H1 receptor.

-

Plate the cells into black-walled, clear-bottom 96-well microplates and grow to ~90% confluency.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C. Probenecid is often included to prevent dye leakage.

-

After incubation, wash the cells gently with the assay buffer to remove excess dye.

-

-

Compound Addition (Antagonist Mode):

-

Prepare serial dilutions of Embramine in the assay buffer.

-

Add the Embramine dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C. Include vehicle-only wells as a control (0% inhibition) and wells with a known saturating concentration of an H1 antagonist as a positive control (100% inhibition).

-

-

Agonist Stimulation and Measurement:

-

Prepare a solution of histamine in the assay buffer at a concentration that elicits ~80% of the maximal response (EC₈₀).

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading for several seconds.

-

Inject the histamine solution into all wells simultaneously.

-

Immediately begin recording the fluorescence intensity over a period of 1-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity (peak minus baseline) corresponds to the intracellular calcium concentration.

-

Determine the percent inhibition for each concentration of Embramine relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of Embramine and fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of Embramine required to inhibit 50% of the histamine-induced response.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is Embramine hydrochloride used for? [synapse.patsnap.com]

- 3. Embramine hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Embramine | C18H22BrNO | CID 19105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innoprot.com [innoprot.com]

- 7. practo.com [practo.com]

- 8. Antihistamine - Wikipedia [en.wikipedia.org]

- 9. H1 antagonist - Wikipedia [en.wikipedia.org]

Investigating the Potential of Embramine in Modulating Mast Cell Degranulation: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application framework for investigating the potential effects of Embramine, a first-generation antihistamine with anticholinergic properties, on mast cell degranulation. While direct studies on Embramine's role as a mast cell stabilizer are not extensively documented, its classification as an H1-antihistamine suggests a potential, yet uncharacterized, modulatory effect on mast cell activity. This application note outlines the theoretical basis for such an investigation and provides comprehensive protocols for in vitro mast cell degranulation assays to quantify the effects of Embramine on mediator release. The provided methodologies, data presentation structures, and pathway diagrams are intended to guide researchers in designing and executing experiments to elucidate the potential of Embramine in this context.

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses. Upon activation by various stimuli, including allergens cross-linking IgE bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of pre-formed and newly synthesized inflammatory mediators such as histamine, proteases (e.g., tryptase and chymase), cytokines, and lipid mediators.[1] The inhibition of mast cell degranulation is a key therapeutic strategy for the management of allergic disorders.[2][3]

Embramine is a first-generation H1-antihistamine. While the primary mechanism of action of H1-antihistamines is the competitive antagonism of histamine at H1 receptors, some first-generation antihistamines have been reported to possess additional anti-allergic properties, including potential mast cell-stabilizing effects.[4][5][6] These effects are often observed at concentrations higher than those required for H1 receptor antagonism and the underlying mechanisms are not fully understood.[4]

This application note proposes a framework for the systematic investigation of Embramine's effects on mast cell degranulation. The following sections provide detailed protocols for cell culture, induction of degranulation, and quantification of released mediators, which can be adapted to evaluate the inhibitory or modulatory potential of Embramine.

Proposed Signaling Pathways in Mast Cell Degranulation

The IgE-mediated degranulation of mast cells is initiated by the aggregation of FcεRI receptors, which triggers a complex intracellular signaling cascade. A simplified representation of this pathway, which could be potentially modulated by compounds like Embramine, is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mast cell stabilizer - Wikipedia [en.wikipedia.org]

- 4. Beyond the histamine receptor: effect of antihistamines on mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro effects of H1-antihistamines on histamine and PGD2 release from mast cells of human lung, tonsil, and skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo and in vitro effects of antihistamines on mast cell mediator release: a potentially important property in the treatment of allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Embramine: A Pharmacological Tool for Probing Immune Responses

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Embramine is a first-generation ethanolamine H1-antihistamine that competitively antagonizes the histamine H1 receptor. Its utility in immunology research extends beyond its primary antihistaminergic effects, offering a valuable tool to investigate the intricate signaling pathways that govern immune cell function and inflammatory responses. By modulating the histamine H1 receptor, Embramine allows for the dissection of histamine's role in immunity and provides a pharmacological means to interfere with key inflammatory signaling cascades.

These application notes provide a comprehensive overview of Embramine's mechanism of action and detailed protocols for its use in fundamental immunology research.

Mechanism of Action

Embramine exerts its immunomodulatory effects primarily through the blockade of the histamine H1 receptor. This action disrupts the downstream signaling cascades initiated by histamine binding, leading to a reduction in pro-inflammatory responses. The key pathways affected are the Phospholipase C (PLC)/Phosphatidylinositol 4,5-bisphosphate (PIP2) pathway and the subsequent activation of the NF-κB transcription factor.

-

Inhibition of the PLC/PIP2 Signaling Pathway: Histamine binding to the H1 receptor activates Gq/11 proteins, which in turn stimulate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Embramine, by blocking the H1 receptor, prevents this cascade, thereby attenuating the downstream effects of Ca2+ mobilization and PKC activation.

-

Suppression of NF-κB Activation: The activation of the H1 receptor is linked to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the immune response.[1] NF-κB controls the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][2] By inhibiting the upstream signals originating from the H1 receptor, Embramine effectively reduces the activation of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of its target genes.[1][3]

The culmination of these actions leads to several key immunological outcomes:

-

Reduced Pro-inflammatory Cytokine Production: By suppressing NF-κB activation, Embramine can decrease the production of key pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[2]

-

Decreased Antigen Presentation: H1-antihistamines can interfere with antigen presentation, a critical step in the initiation of adaptive immune responses.[1]

-

Stabilization of Mast Cells: By blocking the H1 receptor, Embramine can contribute to the stabilization of mast cells, reducing the release of histamine and other inflammatory mediators.[1]

Data Presentation

Due to the limited availability of specific quantitative data for Embramine in the public domain, the following table provides a general overview of the expected effects and the typical concentration ranges for first-generation H1-antihistamines in in vitro immunology studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.

| Parameter | Immune Cell Type | Typical Concentration Range (in vitro) | Expected Effect |

| Cytokine Production (e.g., TNF-α, IL-6) | Macrophages, Monocytes, T cells | 1 - 50 µM | Inhibition |

| T Cell Proliferation | T lymphocytes | 1 - 50 µM | Inhibition |

| NF-κB Activation | Various immune cells | 1 - 50 µM | Inhibition |

| Intracellular Calcium Mobilization | Various immune cells | 0.1 - 20 µM | Inhibition |

Mandatory Visualizations

Caption: Embramine's mechanism of action on the H1 receptor signaling pathway.

Caption: General experimental workflow for studying Embramine's effects.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of Embramine on immune cells. It is crucial to optimize reagent concentrations, incubation times, and cell numbers for each specific experimental system.

Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in Macrophages

Objective: To determine the effect of Embramine on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

Embramine hydrochloride (dissolved in a suitable solvent, e.g., water or DMSO)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium and allow them to adhere overnight.

-

Embramine Pre-treatment: Prepare serial dilutions of Embramine in complete medium. Remove the old medium from the cells and add 100 µL of the Embramine dilutions or vehicle control. Incubate for 1-2 hours.

-

Stimulation: Prepare a working solution of LPS (e.g., 1 µg/mL) in complete medium. Add 10 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the unstimulated control wells.

-

Incubation: Incubate the plate for 6-24 hours in a CO2 incubator. The optimal incubation time should be determined empirically.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.

-

Cytokine Quantification: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of cytokines in each sample. Plot the cytokine concentration against the Embramine concentration to determine the dose-dependent inhibitory effect.

Protocol 2: T Cell Proliferation Assay using CFSE

Objective: To assess the effect of Embramine on the proliferation of T cells following stimulation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T cells

-

Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

-

Embramine hydrochloride

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-